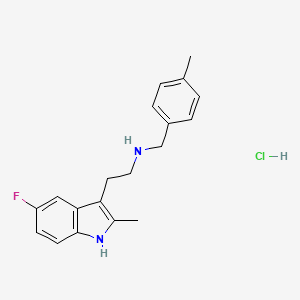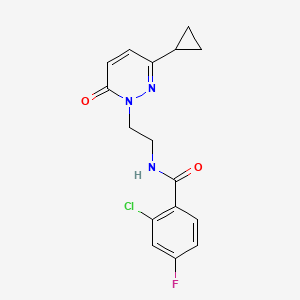![molecular formula C17H21N3O5 B2491215 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 900001-01-6](/img/structure/B2491215.png)
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that have been explored for various biochemical and pharmacological properties, including interactions with biological targets and potential therapeutic applications. While the specific compound "N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide" has not been directly identified in the literature, compounds with similar structural motifs have been synthesized and studied for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reaction sequences that may include the formation of key intermediates, such as oxiranes and amino alcohols, through ring-opening reactions and cyclization processes. For instance, N-thioacyl 1,3-amino alcohols were synthesized via the highly regio- and stereoselective ring-opening of oxiranes, demonstrating the intricacies involved in constructing molecules with specific stereochemistry (Murai et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. Compounds similar to the one have been characterized to reveal their crystalline and molecular structures, shedding light on the conformational preferences and potential for intermolecular interactions (Mashevskaya et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular framework. For example, the synthesis and reactivity of substituted benzamides and sulfonamides have been explored, highlighting the potential for these compounds to undergo various chemical transformations, including cyclization and substitution reactions, which are crucial for the synthesis of biologically active molecules (Gangapuram & Redda, 2009).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are important for their practical application and formulation. These properties can be tailored by modifying the molecular structure, as demonstrated in the synthesis and characterization of compounds with specific optical and luminescent properties (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, define the interactions of compounds with biological targets. The synthesis and evaluation of benzamide derivatives for neuroleptic activity illustrate the relationship between chemical structure and biological function, providing insights into the design of compounds with desired biological activities (Sumio et al., 1981).
Scientific Research Applications
Role in Orexin Receptor Mechanisms
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide has been implicated in studies examining the role of orexin receptors in compulsive food consumption and possibly in binge eating disorders. Orexins and their receptors are known to modulate feeding, arousal, stress, and drug abuse. Studies have explored the effects of selective orexin receptor antagonists in models of binge eating, revealing a potential for therapeutic applications in eating disorders with a compulsive component (Piccoli et al., 2012).
Applications in Melanoma Cytotoxicity
Research into benzamide derivatives, closely related to the chemical structure , has uncovered their utility in targeting melanotic melanoma. These derivatives, when conjugated with cytostatics, have shown potential for targeted drug delivery in melanoma cells, indicating a promising direction for the development of new melanoma therapies (Wolf et al., 2004).
Histone Deacetylase Inhibition for Cancer Therapy
This compound and similar compounds have been explored for their role as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that can block cancer cell proliferation and induce apoptosis, making them a significant area of research in anticancer drug development. Such compounds have been shown to possess substantial antitumor activity and have entered clinical trials, highlighting their potential as cancer therapeutics (Zhou et al., 2008).
Neuroleptic Activity in Psychosis Treatment
Benzamide derivatives, including compounds structurally similar to this compound, have been synthesized and tested for neuroleptic activity, showing promise in the treatment of psychosis. These studies have found a correlation between structure and activity, suggesting that specific modifications can enhance their therapeutic potential (Iwanami et al., 1981).
Anti-Fatigue Effects
Research into benzamide derivatives has also explored their potential anti-fatigue effects. Studies have shown that certain benzamide derivatives can enhance the forced swimming capacity in mice, indicating potential applications in combating fatigue. The mechanisms behind these effects are a subject of ongoing research (Wu et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may impact nerve signal transmission and inflammatory responses .
Result of Action
Inhibition of cholinesterases could potentially disrupt nerve signal transmission, while inhibition of lipoxygenase could potentially reduce inflammatory responses .
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-3-1-7-20(15)8-2-6-18-16(22)17(23)19-12-4-5-13-14(11-12)25-10-9-24-13/h4-5,11H,1-3,6-10H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWXEKAKJGYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)


![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)
![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)
![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)



![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
